molecular formula C11H10N2O2 B116339 Methyl 5-aminoquinoline-8-carboxylate CAS No. 157252-33-0

Methyl 5-aminoquinoline-8-carboxylate

Cat. No.: B116339
CAS No.: 157252-33-0
M. Wt: 202.21 g/mol
InChI Key: VFGSZDUEAGWKIM-UHFFFAOYSA-N
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Description

Methyl 5-aminoquinoline-8-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminoquinoline-8-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Nitroquinolines, sulfoquinolines, halogenated quinolines.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-aminoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSZDUEAGWKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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